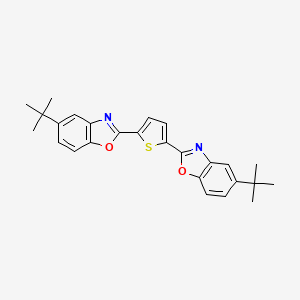
sodium;bromate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dichlorophenoxyacetic acid . It is a synthetic auxin, which is a type of plant hormone that regulates growth and development. This compound is widely used as a herbicide to control broadleaf weeds in agricultural and non-agricultural settings.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2,4-Dichlorophenoxyacetic acid is typically synthesized through the chlorination of phenol to produce 2,4-dichlorophenol, which is then reacted with chloroacetic acid under alkaline conditions to form the final product.
Industrial Production Methods: In industrial settings, the production of 2,4-Dichlorophenoxyacetic acid involves large-scale chlorination and subsequent reactions in controlled environments to ensure high yield and purity. The process often includes steps such as distillation and crystallization to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 2,4-Dichlorophenoxyacetic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different chlorinated phenolic compounds.
Reduction: Reduction reactions can convert it into less chlorinated derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions and amines are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Chlorinated phenolic compounds.
Reduction: Less chlorinated derivatives.
Substitution: Various substituted phenoxyacetic acids.
Wissenschaftliche Forschungsanwendungen
2,4-Dichlorophenoxyacetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of chlorinated aromatic compounds.
Biology: It serves as a tool to study plant growth and development due to its role as a synthetic auxin.
Medicine: Research is ongoing to explore its potential effects on human health and its use in medical treatments.
Industry: It is widely used in agriculture as a herbicide to control broadleaf weeds, improving crop yields and reducing the need for manual weeding.
Wirkmechanismus
2,4-Dichlorophenoxyacetic acid acts as a synthetic auxin, mimicking the natural plant hormone indole-3-acetic acid. It binds to auxin receptors in plants, leading to uncontrolled cell division and growth, ultimately causing the death of the targeted weeds. The molecular targets include auxin-binding proteins and pathways involved in cell elongation and division.
Vergleich Mit ähnlichen Verbindungen
2,4,5-Trichlorophenoxyacetic acid: Another synthetic auxin with similar herbicidal properties but with an additional chlorine atom.
Mecoprop: A phenoxy herbicide with similar applications but different structural features.
Uniqueness: 2,4-Dichlorophenoxyacetic acid is unique due to its specific chlorination pattern, which provides it with distinct herbicidal properties and a broad spectrum of activity against various broadleaf weeds. Its effectiveness, relatively low cost, and ease of synthesis make it a widely used herbicide in agriculture.
Eigenschaften
IUPAC Name |
sodium;bromate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/BrHO3.Na/c2-1(3)4;/h(H,2,3,4);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUXNAKZDHHEHPC-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]Br(=O)=O.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[O-]Br(=O)=O.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
BrNaO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.89 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![3-iodo-7H-pyrrolo[2,3-b]pyridine](/img/structure/B7765975.png)


